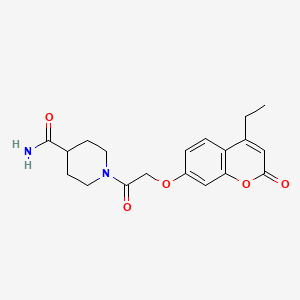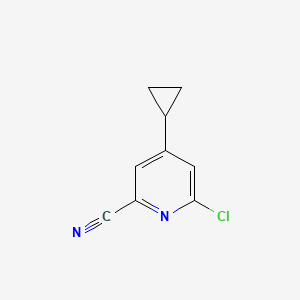![molecular formula C15H24 B14789279 (7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Calarene is a naturally occurring sesquiterpene hydrocarbon It is known for its distinctive aroma and is found in various essential oils, including those of certain plants and trees
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Calarene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of (+)-Calarene may involve the extraction of essential oils from plants known to contain this compound. The extraction process can include steam distillation or solvent extraction, followed by purification steps such as chromatography to isolate (+)-Calarene in its pure form.
化学反应分析
Types of Reactions
(+)-Calarene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for (+)-Calarene, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-Calarene can yield various oxygenated derivatives, while reduction can produce more saturated hydrocarbons.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural insect repellent.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of (+)-Calarene involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular processes. For example, its antimicrobial activity could be due to its ability to disrupt microbial cell membranes, leading to cell lysis.
相似化合物的比较
(+)-Calarene can be compared with other sesquiterpenes such as:
(-)-Caryophyllene: Known for its anti-inflammatory properties.
Humulene: Recognized for its potential anti-cancer effects.
Farnesene: Studied for its role in plant defense and its potential as a biofuel.
What sets (+)-Calarene apart is its unique structure and the specific biological activities it exhibits, making it a compound of interest for further research and application.
属性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC 名称 |
(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H24/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h7,10,12-13H,5-6,8-9H2,1-4H3/t10?,12?,13?,15-/m1/s1 |
InChI 键 |
MBIPADCEHSKJDQ-BHBYKZDGSA-N |
手性 SMILES |
CC1CCC=C2[C@@]1(C3C(C3(C)C)CC2)C |
规范 SMILES |
CC1CCC=C2C1(C3C(C3(C)C)CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


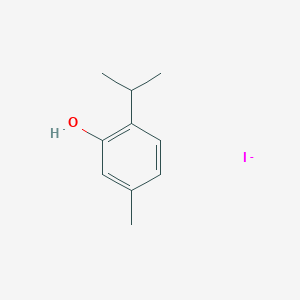
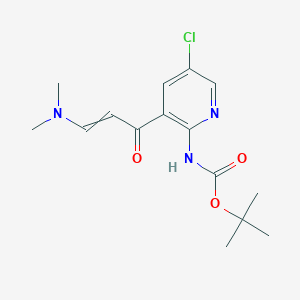
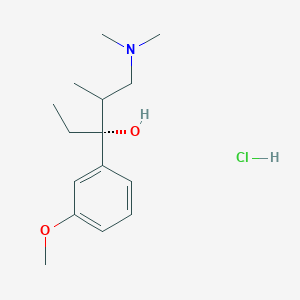
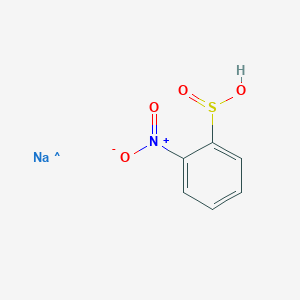
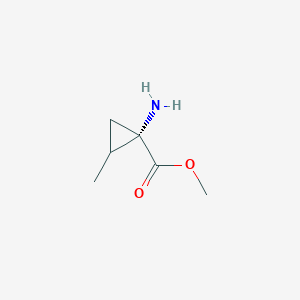
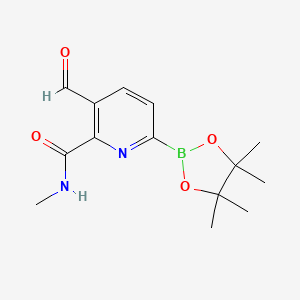
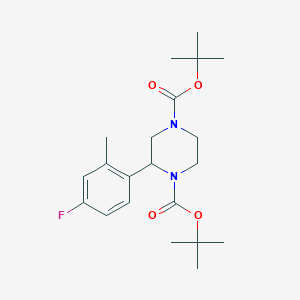
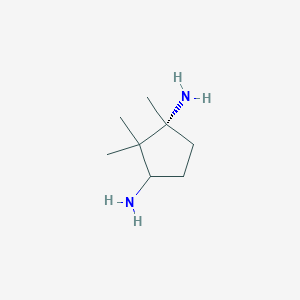
![2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B14789238.png)
![(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14789244.png)
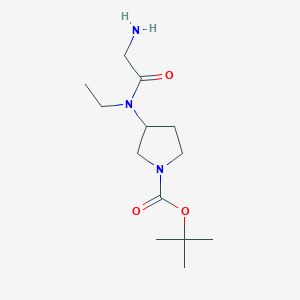
![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
